molecular formula C17H20N4O B13688951 6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide

6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide

Cat. No.: B13688951
M. Wt: 296.37 g/mol
InChI Key: CDCORRBROZJGSM-UHFFFAOYSA-N
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Description

6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a piperazine ring and an o-tolyl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 4-chloronicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the nicotinamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperazine in the presence of a suitable leaving group and a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinamide core.

    Reduction: Reduced forms of the nicotinamide core.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and o-tolyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Piperazinyl)-4-phenylpyridine: Similar structure but with a phenyl group instead of an o-tolyl group.

    6-(1-Piperazinyl)-4-(m-tolyl)nicotinamide: Similar structure but with a m-tolyl group instead of an o-tolyl group.

Uniqueness

6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide is unique due to the specific positioning of the o-tolyl group, which may confer distinct pharmacological properties and binding affinities compared to its analogs.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

4-(2-methylphenyl)-6-piperazin-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H20N4O/c1-12-4-2-3-5-13(12)14-10-16(20-11-15(14)17(18)22)21-8-6-19-7-9-21/h2-5,10-11,19H,6-9H2,1H3,(H2,18,22)

InChI Key

CDCORRBROZJGSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCNCC3

Origin of Product

United States

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